REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[ClH:19].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]2[CH2:10][CH2:11][C:12]3([O:13][CH2:16][CH2:15][O:14]3)[CH2:17][CH2:18]2)[cH:6][cH:7]1.[OH2:25]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]2[CH2:10][CH2:11][C:12](=[O:13])[CH2:17][CH2:18]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Fc1ccc(CC2CCC3(CC2)OCCO3)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(CC2CCC3(CC2)OCCO3)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCC(Cc2ccc(F)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |